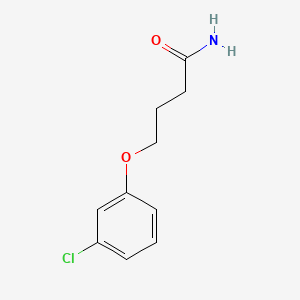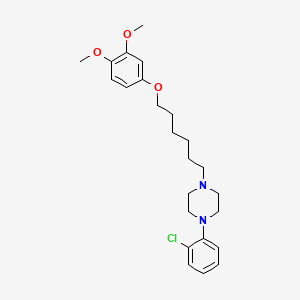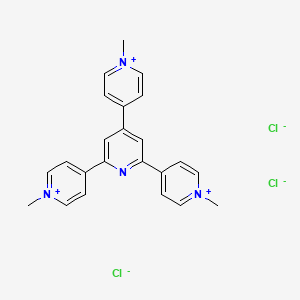![molecular formula C12H21N3O6S B13746342 [amino(azaniumylidene)methyl]-[(3,4-diethoxyphenyl)methyl]azanium;sulfate CAS No. 21533-04-0](/img/structure/B13746342.png)
[amino(azaniumylidene)methyl]-[(3,4-diethoxyphenyl)methyl]azanium;sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[amino(azaniumylidene)methyl]-[(3,4-diethoxyphenyl)methyl]azanium;sulfate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both azaniumylidene and diethoxyphenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [amino(azaniumylidene)methyl]-[(3,4-diethoxyphenyl)methyl]azanium;sulfate typically involves multi-step organic reactions. The initial step often includes the preparation of the azaniumylidene intermediate, followed by the introduction of the diethoxyphenyl group under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods, such as chromatography and crystallization, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[amino(azaniumylidene)methyl]-[(3,4-diethoxyphenyl)methyl]azanium;sulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by others using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, [amino(azaniumylidene)methyl]-[(3,4-diethoxyphenyl)methyl]azanium;sulfate is used as a precursor for synthesizing other complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biomolecules, including proteins and nucleic acids. Its ability to form stable complexes with these biomolecules makes it a valuable tool for studying cellular processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [amino(azaniumylidene)methyl]-[(3,4-diethoxyphenyl)methyl]azanium;sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Known for its use in organic synthesis and as a precursor for various compounds.
Methylammonium lead halide: Used in solar cells and other electronic applications.
Uniqueness
What sets [amino(azaniumylidene)methyl]-[(3,4-diethoxyphenyl)methyl]azanium;sulfate apart from similar compounds is its unique combination of functional groups, which provides distinct reactivity and stability. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
21533-04-0 |
|---|---|
Molecular Formula |
C12H21N3O6S |
Molecular Weight |
335.38 g/mol |
IUPAC Name |
[amino(azaniumylidene)methyl]-[(3,4-diethoxyphenyl)methyl]azanium;sulfate |
InChI |
InChI=1S/C12H19N3O2.H2O4S/c1-3-16-10-6-5-9(8-15-12(13)14)7-11(10)17-4-2;1-5(2,3)4/h5-7H,3-4,8H2,1-2H3,(H4,13,14,15);(H2,1,2,3,4) |
InChI Key |
SQNJMJUIQBQMOY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C[NH2+]C(=[NH2+])N)OCC.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2-Carboxyethyl)amino]hexanoic acid](/img/structure/B13746268.png)






![1-Methyl-1,2-diazaspiro[2.5]octane](/img/structure/B13746320.png)






